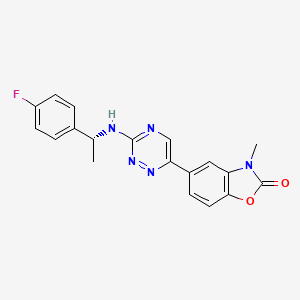

GPR55 agonist 4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C19H16FN5O2 |

|---|---|

Molecular Weight |

365.4 g/mol |

IUPAC Name |

5-[3-[[(1R)-1-(4-fluorophenyl)ethyl]amino]-1,2,4-triazin-6-yl]-3-methyl-1,3-benzoxazol-2-one |

InChI |

InChI=1S/C19H16FN5O2/c1-11(12-3-6-14(20)7-4-12)22-18-21-10-15(23-24-18)13-5-8-17-16(9-13)25(2)19(26)27-17/h3-11H,1-2H3,(H,21,22,24)/t11-/m1/s1 |

InChI Key |

YMMHFOXSAMBHAZ-LLVKDONJSA-N |

Isomeric SMILES |

C[C@H](C1=CC=C(C=C1)F)NC2=NC=C(N=N2)C3=CC4=C(C=C3)OC(=O)N4C |

Canonical SMILES |

CC(C1=CC=C(C=C1)F)NC2=NC=C(N=N2)C3=CC4=C(C=C3)OC(=O)N4C |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: GPR55 Agonist 4 (Compound 28)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of GPR55 agonist 4 (Compound 28), a novel, potent, and CNS-penetrant agonist of the G protein-coupled receptor 55 (GPR55). This document details its chemical structure, synthesis, pharmacological activity, and the signaling pathways it modulates, compiling key data and experimental methodologies for researchers in pharmacology and drug discovery.

Chemical Structure and Properties

This compound (Compound 28) is chemically defined as 3-(cyclopropyl(4-fluorophenyl)methyl)-6-(difluoromethyl)-2-oxo-1,2-dihydropyridine-4-carbonitrile . The structure of this compound is presented below.

Chemical Structure of this compound (Compound 28)

Quantitative Pharmacological Data

The pharmacological activity of this compound (Compound 28) has been characterized through various in vitro assays. The key quantitative data are summarized in the table below, highlighting its potency and efficacy at both human and rat GPR55 receptors.

| Assay Type | Target | Species | EC50 (nM) | Emax (%) |

| β-arrestin Recruitment | GPR55 | Human (hGPR55) | 131 | 100 |

| β-arrestin Recruitment | GPR55 | Rat (rGPR55) | 1.41 | 100 |

Table 1: In vitro activity of this compound (Compound 28) at human and rat GPR55 receptors as determined by a β-arrestin recruitment assay.[1]

Synthesis and Experimental Protocols

The synthesis of this compound (Compound 28) and the protocols for the key experiments are detailed below to enable replication and further investigation.

Synthesis of 3-(cyclopropyl(4-fluorophenyl)methyl)-6-(difluoromethyl)-2-oxo-1,2-dihydropyridine-4-carbonitrile (Compound 28)

The synthesis of Compound 28 is a multi-step process. A representative synthetic scheme is outlined below. For a detailed, step-by-step procedure, please refer to the supplementary information of the primary publication by Hewer et al. (2023) in the Journal of Medicinal Chemistry.[1]

General Synthetic Workflow

Caption: A generalized workflow for the synthesis of this compound (Compound 28).

Experimental Protocol: β-Arrestin Recruitment Assay

The potency and efficacy of this compound (Compound 28) were determined using a β-arrestin recruitment assay, a common method to quantify GPCR activation.

β-Arrestin Recruitment Assay Workflow

Caption: Workflow for the β-arrestin recruitment assay used to characterize Compound 28.

Detailed Methodology:

-

Cell Culture: Chinese Hamster Ovary (CHO-K1) cells stably expressing human GPR55 tagged with a ProLink™ (PK) fragment and β-arrestin tagged with an Enzyme Acceptor (EA) fragment (DiscoverX PathHunter®) are cultured in standard growth medium.

-

Cell Plating: Cells are harvested and seeded into 384-well white, solid-bottom assay plates at a density of 5,000 cells per well and incubated overnight at 37°C in a humidified CO2 incubator.

-

Compound Preparation: this compound (Compound 28) is serially diluted in assay buffer to generate a concentration-response curve.

-

Compound Addition and Incubation: The diluted compound is added to the cells, and the plates are incubated for 90 minutes at 37°C.

-

Detection: The detection reagent, containing the chemiluminescent substrate, is added to each well.

-

Data Acquisition: After a 60-minute incubation at room temperature, the chemiluminescent signal is measured using a plate reader. The signal is proportional to the extent of β-arrestin recruitment to the activated GPR55 receptor.

-

Data Analysis: The data are normalized to a vehicle control and a maximum response control. EC50 and Emax values are calculated using a four-parameter logistic equation.

GPR55 Signaling Pathways

Activation of GPR55 by an agonist like Compound 28 initiates a cascade of intracellular signaling events. GPR55 is known to couple to Gα13, leading to the activation of the RhoA signaling pathway. This pathway plays a crucial role in various cellular processes, including cytoskeleton rearrangement.

GPR55-Mediated RhoA Signaling Pathway

Caption: Simplified GPR55 signaling cascade initiated by agonist binding.

Upon binding of this compound (Compound 28) to the GPR55 receptor, a conformational change is induced, leading to the activation of the heterotrimeric G protein Gα13. Activated Gα13 then stimulates the small GTPase RhoA. RhoA, in turn, activates Rho-associated kinase (ROCK), which subsequently phosphorylates downstream targets involved in the regulation of the actin cytoskeleton, leading to cellular responses such as changes in cell morphology and motility.[2][3]

This technical guide provides a foundational understanding of this compound (Compound 28) for researchers. For more in-depth information, it is recommended to consult the primary literature cited herein.

References

GPR55 Signaling Pathways Activated by Agonist 4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core signaling pathways activated by the G protein-coupled receptor 55 (GPR55) upon stimulation by potent agonists, with a focus on the synthetic agonist known as "GPR55 agonist 4" (also referred to as Compound 28). While specific downstream signaling data for agonist 4 is emerging, this guide consolidates current knowledge of GPR55 signaling cascades, supported by data from other well-characterized synthetic and endogenous agonists.

Core GPR55 Signaling Cascades

GPR55 activation initiates a complex network of intracellular signaling events, primarily through the coupling to Gα13 and Gαq G-protein subunits.[1][2][3] These pathways ultimately influence a range of cellular processes, including proliferation, migration, and neurotransmitter release.[4][5]

Gα13-RhoA-ROCK Pathway

A primary signaling axis for GPR55 involves its coupling to the Gα13 subunit. This interaction leads to the activation of the small GTPase RhoA and its downstream effector, Rho-associated coiled-coil containing protein kinase (ROCK). This pathway is crucial for the regulation of the actin cytoskeleton, leading to cellular morphological changes such as stress fiber formation.

Gαq-PLC-Calcium Mobilization Pathway

GPR55 has also been shown to couple to Gαq proteins. Activation of Gαq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to a transient increase in cytosolic calcium concentration.

Downstream Effectors: ERK, NFAT, and CREB

The initial signals from Gα13 and Gαq activation converge on several downstream signaling molecules, including extracellular signal-regulated kinase (ERK), nuclear factor of activated T-cells (NFAT), and cAMP response element-binding protein (CREB). The activation of ERK is a common downstream event following GPR55 stimulation. Increased intracellular calcium can lead to the activation of transcription factors such as NFAT and CREB, which regulate gene expression related to various cellular functions.

Quantitative Data for GPR55 Agonists

The following table summarizes the potency of "this compound" and other key GPR55 agonists in various functional assays. Potency can vary depending on the cell type and the specific signaling readout being measured.

| Agonist | Assay | Species | EC50 (nM) | Reference |

| This compound (Compound 28) | β-arrestin recruitment | Human | 131 | MedchemExpress |

| This compound (Compound 28) | β-arrestin recruitment | Rat | 1.41 | MedchemExpress |

| ML184 | β-arrestin recruitment | Human | 263 | |

| ML185 | β-arrestin recruitment | Human | 658 | |

| ML186 | β-arrestin recruitment | Human | 305 | |

| Lysophosphatidylinositol (LPI) | [35S]GTPγS | Human | ~1000 | |

| LPI | ERK1/2 Phosphorylation | Human | 200 | |

| LPI | Intracellular Ca2+ | Human | ≥30 | |

| O-1602 | p-ERK activation | Human | 61 | |

| CP55,940 | p-ERK activation | Human | 4.2 | |

| AM251 | [35S]GTPγS | Human | 9600 |

Experimental Protocols

Detailed methodologies for key experiments used to characterize GPR55 signaling are provided below.

[35S]GTPγS Binding Assay

This assay measures the initial step of G protein activation by quantifying the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits upon receptor stimulation.

Experimental Workflow:

Detailed Protocol:

-

Membrane Preparation:

-

Culture HEK293 cells stably or transiently expressing GPR55.

-

Harvest cells and homogenize in ice-cold lysis buffer.

-

Centrifuge the homogenate to pellet the membranes.

-

Resuspend the membrane pellet in assay buffer and determine protein concentration.

-

-

Assay Procedure:

-

In a 96-well plate, add assay buffer, GDP, the GPR55 agonist at various concentrations, and the prepared cell membranes.

-

Initiate the reaction by adding [35S]GTPγS.

-

Incubate the plate at 30°C for 60-120 minutes.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold wash buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Subtract non-specific binding (determined in the presence of excess unlabeled GTPγS) from all measurements.

-

Plot the specific binding against the agonist concentration and fit the data to a sigmoidal dose-response curve to determine EC50 and Emax values.

-

Intracellular Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following GPR55 activation, typically using a fluorescent calcium indicator.

Experimental Workflow:

Detailed Protocol:

-

Cell Preparation:

-

Plate HEK293 cells expressing GPR55 in a 96-well black-walled, clear-bottom plate and culture overnight.

-

Remove the culture medium and load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer.

-

Incubate the cells for approximately 1 hour at 37°C to allow for dye loading and de-esterification.

-

-

Assay Procedure:

-

Place the cell plate into a fluorescence plate reader (e.g., FLIPR or FlexStation).

-

Measure the baseline fluorescence.

-

Inject the GPR55 agonist at various concentrations into the wells.

-

Immediately begin measuring the fluorescence intensity over time (typically every second for 100-200 seconds) at an excitation of ~490 nm and an emission of ~525 nm.

-

-

Data Analysis:

-

Calculate the change in fluorescence (peak fluorescence minus baseline fluorescence) for each well.

-

Plot the fluorescence change against the agonist concentration and fit the data to a dose-response curve to determine the EC50.

-

ERK1/2 Phosphorylation Assay (Western Blot)

This assay quantifies the activation of the ERK signaling pathway by detecting the phosphorylated form of ERK1/2 using Western blotting.

Experimental Workflow:

Detailed Protocol:

-

Cell Treatment and Lysis:

-

Culture GPR55-expressing cells and serum-starve them for 4-12 hours.

-

Treat the cells with the GPR55 agonist at desired concentrations for a specific time (e.g., 5-30 minutes).

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Collect the cell lysates and determine the protein concentration.

-

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

-

Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the p-ERK1/2 bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the intensity of the p-ERK1/2 bands using densitometry software.

-

To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total ERK1/2.

-

Calculate the ratio of p-ERK1/2 to total ERK1/2 for each sample.

-

This guide provides a foundational understanding of the signaling pathways activated by GPR55 agonists like agonist 4. Further research will continue to elucidate the specific nuances of these pathways and their therapeutic potential.

References

- 1. Pharmacological Characterization of GPR55, A Putative Cannabinoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel Potent and Selective Agonists of the GPR55 Receptor Based on the 3-Benzylquinolin-2(1H)-One Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GPR55 ligands promote receptor coupling to multiple signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GPR55: signaling pathways and functions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. docta.ucm.es [docta.ucm.es]

GPR55 Agonist 4 and Intracellular Calcium Mobilization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the role of GPR55 activation in mediating intracellular calcium mobilization, with a specific focus on the activity of GPR55 Agonist 4. This document details the underlying signaling pathways, presents quantitative data for agonist activity, and provides comprehensive experimental protocols for studying these phenomena.

Introduction to GPR55 and Calcium Signaling

Activation of GPR55 by an agonist initiates a signaling cascade that results in the release of calcium from intracellular stores, primarily the endoplasmic reticulum.[1] This elevation in cytosolic calcium is a critical event that can influence processes ranging from neurotransmitter release to cell proliferation. Understanding the pharmacology of GPR55 agonists and their impact on calcium signaling is therefore of paramount importance for drug discovery and development efforts targeting this receptor.

GPR55 Signaling Pathway Leading to Calcium Mobilization

Upon agonist binding, GPR55 undergoes a conformational change that facilitates its interaction with heterotrimeric G proteins. The primary signaling pathway leading to intracellular calcium mobilization involves the coupling of GPR55 to Gq and G12/13 proteins.

The activation of Gq proteins leads to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors (IP3Rs) on the membrane of the endoplasmic reticulum, which are ligand-gated Ca²⁺ channels. This binding triggers the opening of the channels and the subsequent release of stored Ca²⁺ into the cytosol, leading to a rapid increase in intracellular calcium concentration.

GPR55 Signaling Cascade

Quantitative Analysis of GPR55 Agonist-Induced Calcium Mobilization

The potency and efficacy of GPR55 agonists in inducing intracellular calcium mobilization can be quantified using in vitro cell-based assays. Human Embryonic Kidney 293 (HEK293) cells stably or transiently expressing human GPR55 are commonly used for these studies. The data presented below summarizes the activity of "this compound (Compound 28)" and other known GPR55 agonists.

| Agonist | Cell Line | EC50 (nM) | Assay Type | Reference |

| This compound (Compound 28) | hGPR55 expressing cells | 131 | Intracellular Calcium Mobilization | |

| AM251 | GPR55-HEK293 | 612 | Intracellular Calcium Mobilization | |

| 20:4 Lyso PI | GPR55-expressing HEK293 | 10 | Intracellular Calcium Mobilization | |

| ML-184 | GPR55 expressing cells | 250 | Intracellular Calcium Mobilization |

Experimental Protocols

A detailed methodology for a typical intracellular calcium mobilization assay is provided below. This protocol is adaptable for various GPR55 agonists and cell lines.

Cell Culture and Plating

-

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing human GPR55 (hGPR55-HEK293).

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418) to maintain receptor expression.

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

-

Plating: Seed cells into black-walled, clear-bottom 96-well plates at a density that allows them to reach 80-90% confluency on the day of the assay.

Calcium Assay Using Fura-2 AM

This protocol utilizes the ratiometric fluorescent calcium indicator Fura-2 AM.

Reagents and Buffers:

-

Fura-2 AM Stock Solution: 1 mM in anhydrous DMSO.

-

Pluronic F-127: 20% solution in DMSO.

-

Assay Buffer (HBSS): Hank's Balanced Salt Solution with 20 mM HEPES, pH 7.4.

-

Loading Buffer: Assay Buffer containing 2-5 µM Fura-2 AM and 0.02% Pluronic F-127.

Procedure:

-

Cell Preparation: On the day of the assay, remove the culture medium from the 96-well plate and wash the cells once with Assay Buffer.

-

Dye Loading: Add 100 µL of Loading Buffer to each well.

-

Incubation: Incubate the plate at 37°C for 45-60 minutes in the dark to allow for de-esterification of Fura-2 AM within the cells.

-

Washing: After incubation, gently wash the cells twice with Assay Buffer to remove extracellular dye.

-

Agonist Preparation: Prepare serial dilutions of this compound in Assay Buffer.

-

Fluorescence Measurement:

-

Place the plate in a fluorescence plate reader equipped with dual excitation wavelengths.

-

Measure baseline fluorescence by exciting at 340 nm and 380 nm and measuring emission at 510 nm.

-

Add the GPR55 agonist to the wells.

-

Immediately begin kinetic reading of fluorescence at 340 nm and 380 nm excitation for a defined period to capture the calcium transient.

-

-

Data Analysis: The ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380) is calculated. This ratio is proportional to the intracellular calcium concentration. Plot the change in the 340/380 ratio against the agonist concentration to determine the EC50 value.

Calcium Mobilization Assay Workflow

Logical Relationship: Agonist, Receptor, and Response

The interaction between this compound, the GPR55 receptor, and the subsequent cellular response can be summarized in a logical flow. The binding of the agonist to the receptor is the initiating event that is transduced through a signaling cascade, culminating in the measurable output of intracellular calcium mobilization.

Agonist-Receptor-Response Logic

Conclusion

This compound effectively induces intracellular calcium mobilization through the activation of the GPR55 receptor and the subsequent Gq/PLC/IP3 signaling pathway. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers investigating the pharmacology of GPR55 and its role in cellular signaling. Further characterization of GPR55 agonists will continue to illuminate the therapeutic potential of targeting this receptor in various disease states.

References

A Technical Guide to GPR55 Agonist-Mediated NF-κB Activation

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The specific compound "agonist 4" is not referenced in the available scientific literature. This guide focuses on the role of well-characterized G-protein coupled receptor 55 (GPR55) agonists, such as Lysophosphatidylinositol (LPI) and O-1602, in the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.

Executive Summary

G-protein coupled receptor 55 (GPR55) has emerged as a significant modulator of various physiological and pathophysiological processes, including inflammation. A key pathway implicated in its function is the activation of the master inflammatory transcription factor, NF-κB. Activation of GPR55 by its endogenous ligand, L-α-lysophosphatidylinositol (LPI), and synthetic agonists like O-1602, initiates a signaling cascade that leads to the nuclear translocation of NF-κB and subsequent transcription of pro-inflammatory genes.[1][2][3] This guide provides a detailed overview of the signaling pathways, quantitative data on agonist activity, and comprehensive experimental protocols for studying the interplay between GPR55 and NF-κB.

GPR55 and the NF-κB Signaling Axis

GPR55 is a class A G-protein coupled receptor (GPCR) that shares little sequence homology with the classical cannabinoid receptors (CB1 and CB2) but is modulated by various cannabinoid ligands.[2][4] It is activated by the endogenous lysophospholipid LPI and several synthetic compounds. The NF-κB family of transcription factors are pivotal regulators of immune and inflammatory responses. In their inactive state, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon cellular stimulation, a signaling cascade leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate target gene expression.

Activation of GPR55 has been shown to couple to Gαq and Gα12/13 proteins, leading to the activation of downstream effectors like RhoA and phospholipase C. This signaling cascade can subsequently engage kinases that phosphorylate IκB, thereby linking GPR55 stimulation to NF-κB activation.

GPR55 to NF-κB Signaling Pathway

The activation of GPR55 initiates a complex signaling network culminating in NF-κB activation. The pathway generally proceeds through the activation of Gαq and Gα13, leading to RhoA-dependent signaling and calcium mobilization, which can influence downstream kinases responsible for IκB phosphorylation. Some evidence also suggests the involvement of the ERK MAP kinase pathway, which can also regulate NF-κB transcription.

Quantitative Data on GPR55 Agonist Activity

The potency and efficacy of GPR55 agonists can vary depending on the functional assay employed. Quantitative data from GTPγS binding assays, which measure the initial step of GPCR activation, and downstream functional assays like reporter gene activation, provide insight into the pharmacological profile of these compounds.

| Agonist | Assay Type | Cell Line | Parameter | Value | Reference |

| O-1602 | GPR55-dependent GTPγS | HEK293T | EC₅₀ | ~2 nM | |

| O-1602 | GPR55 Receptor Binding | HEK293 | EC₅₀ | 13 nM | |

| L-α-lysophosphatidylinositol (LPI) | NF-κB Luciferase Reporter | GPR55-HEK293 | Potency | Potent activator | |

| L-α-lysophosphatidylinositol (LPI) | GTPγS Binding | MDA-MB-231 | pEC₅₀ | 6.47 ± 0.45 | |

| Abnormal cannabidiol (Abn-CBD) | GPR55-dependent GTPγS | HEK293T | EC₅₀ | ~2 nM |

Experimental Protocols

Investigating the role of GPR55 agonists in NF-κB activation involves several key experimental techniques. Below are detailed protocols for common assays.

General Experimental Workflow

A typical investigation follows a logical progression from agonist stimulation to the measurement of a specific endpoint related to NF-κB activation.

Protocol: NF-κB Luciferase Reporter Assay

This assay quantifies the transcriptional activity of NF-κB.

1. Cell Culture and Transfection:

-

Plate GPR55-expressing cells (e.g., GPR55-HEK293) in a 96-well plate at a density of ~5,000 cells/well.

-

Allow cells to adhere overnight.

-

Co-transfect cells with an NF-κB-luciferase reporter plasmid (containing multiple κB binding sites upstream of a luciferase gene) and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.

-

Incubate for 24 hours post-transfection.

2. Agonist Stimulation:

-

Replace the culture medium with serum-free medium.

-

Add GPR55 agonist (e.g., LPI) at various concentrations. Include a vehicle control.

-

Incubate for 6 hours at 37°C.

3. Cell Lysis and Luminescence Measurement:

-

Aspirate the medium and wash cells with PBS.

-

Lyse the cells using a passive lysis buffer.

-

Transfer the lysate to an opaque 96-well plate.

-

Measure Firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.

4. Data Analysis:

-

Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency.

-

Express the data as fold change over the vehicle control or as a percentage of maximum activation induced by a saturating dose of a known agonist.

Protocol: Immunofluorescence for p65 Nuclear Translocation

This imaging-based method directly visualizes the movement of the NF-κB p65 subunit from the cytoplasm to the nucleus.

1. Cell Preparation and Treatment:

-

Seed cells on glass coverslips in a 24-well plate and allow them to adhere.

-

Starve cells in serum-free medium for 2-4 hours.

-

Treat cells with the GPR55 agonist or vehicle for a predetermined time (e.g., 30-60 minutes). A positive control like TNF-α should be included.

2. Fixation and Permeabilization:

-

Aspirate the medium and wash twice with cold PBS.

-

Fix the cells with 4% formaldehyde in PBS for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

3. Staining:

-

Wash three times with PBS.

-

Block non-specific binding with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour.

-

Incubate with a primary antibody against NF-κB p65 (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.

-

Wash three times with PBS.

-

Counterstain nuclei with DAPI.

4. Imaging and Analysis:

-

Mount the coverslips on microscope slides.

-

Acquire images using a fluorescence or confocal microscope.

-

Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio for the p65 signal in a statistically significant number of cells for each condition.

Protocol: Western Blot for IκBα Degradation

This assay measures the degradation of the IκBα protein, a key event immediately preceding NF-κB translocation.

1. Cell Treatment and Lysis:

-

Plate cells in a 6-well dish and grow to 80-90% confluency.

-

Treat cells with the agonist for a time course (e.g., 0, 5, 15, 30, 60 minutes).

-

Place the plate on ice, aspirate the medium, and wash with ice-cold PBS.

-

Add ice-cold RIPA buffer with protease and phosphatase inhibitors to each well.

-

Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.

2. Protein Quantification and SDS-PAGE:

-

Determine the protein concentration of the supernatant using a BCA or Bradford assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

3. Western Blotting:

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with a primary antibody against IκBα overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

4. Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Detect the signal using an imaging system.

-

Perform densitometric analysis to quantify the IκBα band intensity, normalizing to the loading control. A decrease in the IκBα signal indicates activation of the pathway.

Conclusion

The activation of GPR55 by agonists such as LPI and O-1602 serves as a significant trigger for the NF-κB signaling pathway. This connection underscores the role of GPR55 in inflammatory processes and highlights it as a potential therapeutic target for inflammatory diseases. The experimental protocols and data presented in this guide provide a framework for researchers to further explore the nuanced pharmacology of GPR55 and its downstream consequences on NF-κB-mediated gene transcription.

References

- 1. GPR55 ligands promote receptor coupling to multiple signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Activation of GPR55 increases neural stem cell proliferation and promotes early adult hippocampal neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Expression of Cannabinoid Receptor GPR55 in Human Gingival Fibroblasts and Anti-inflammatory Effects of Cannabidiol via GPR55 [jstage.jst.go.jp]

- 4. GPR55 is a cannabinoid receptor that increases intracellular calcium and inhibits M current - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of GPR55 Agonism on NFAT and CREB Signaling: A Technical Guide

Introduction

G protein-coupled receptor 55 (GPR55) has emerged as a significant area of research in cellular signaling, implicated in a variety of physiological and pathological processes. Its activation by various ligands, including lysophosphatidylinositol (LPI) and certain cannabinoid compounds, triggers a cascade of intracellular events that modulate gene expression and cellular function. This technical guide provides an in-depth examination of the effects of GPR55 agonism on two critical transcription factors: the Nuclear Factor of Activated T-cells (NFAT) and the cAMP response element-binding protein (CREB).

While this guide aims to be a comprehensive resource, it is important to note that a search of the scientific literature did not yield specific information on a compound referred to as "GPR55 agonist 4." Therefore, this document will focus on the well-characterized effects of established GPR55 agonists, providing a foundational understanding of how activation of this receptor influences NFAT and CREB signaling pathways. The data, protocols, and pathways described herein are compiled from peer-reviewed studies and are intended for researchers, scientists, and drug development professionals.

GPR55 Signaling and its Influence on NFAT and CREB

GPR55 is known to couple to Gαq and Gα12/13 proteins.[1][2][3] Activation of these G proteins initiates distinct downstream signaling cascades that ultimately converge on the activation of transcription factors like NFAT and CREB.[2] The specific signaling pathway engaged can be influenced by the activating ligand, suggesting a potential for biased agonism.[4]

GPR55-Mediated NFAT Activation

The activation of NFAT by GPR55 agonists is predominantly linked to the Gα12/13-RhoA signaling axis and subsequent increases in intracellular calcium. Upon agonist binding, GPR55 activates RhoA, which in turn can stimulate phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm. This sustained or oscillatory increase in intracellular calcium activates calcineurin, a calcium-dependent phosphatase. Calcineurin then dephosphorylates NFAT, enabling its translocation from the cytoplasm to the nucleus, where it can regulate the expression of target genes.

// Nodes Agonist [label="GPR55 Agonist\n(e.g., LPI, AM251)", fillcolor="#FBBC05", fontcolor="#202124"]; GPR55 [label="GPR55", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Galpha1213 [label="Gα12/13", fillcolor="#34A853", fontcolor="#FFFFFF"]; RhoA [label="RhoA", fillcolor="#34A853", fontcolor="#FFFFFF"]; PLC [label="PLC", fillcolor="#34A853", fontcolor="#FFFFFF"]; Ca_release [label="Intracellular\nCa2+ Release", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Calcineurin [label="Calcineurin", fillcolor="#34A853", fontcolor="#FFFFFF"]; NFAT_P [label="NFAT-P\n(Cytoplasm)", fillcolor="#F1F3F4", fontcolor="#202124"]; NFAT [label="NFAT\n(Nucleus)", fillcolor="#FBBC05", fontcolor="#202124"]; Gene_Expression [label="Gene Expression", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Agonist -> GPR55; GPR55 -> Galpha1213; Galpha1213 -> RhoA; RhoA -> PLC; PLC -> Ca_release; Ca_release -> Calcineurin; Calcineurin -> NFAT_P; NFAT_P -> NFAT [label="Dephosphorylation"]; NFAT -> Gene_Expression; } caption: GPR55-NFAT Signaling Pathway.

GPR55-Mediated CREB Activation

The activation of CREB through GPR55 signaling appears to be more complex, potentially involving multiple parallel pathways. Studies have shown that GPR55 agonists can induce the phosphorylation of CREB, a key step for its activation. This phosphorylation can be mediated by several kinases, including Ca2+/calmodulin-dependent protein kinase IV (CaMKIV), extracellular signal-regulated kinase 1/2 (Erk1/2), and protein kinase A (PKA). The activation of these kinases can be initiated by the increase in intracellular calcium and potentially other G protein-mediated signaling events. Once phosphorylated, CREB can bind to cAMP response elements (CRE) in the promoter regions of target genes, thereby modulating their transcription.

// Nodes Agonist [label="GPR55 Agonist\n(e.g., O-1602)", fillcolor="#FBBC05", fontcolor="#202124"]; GPR55 [label="GPR55", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G_protein [label="Gαq/Gα12/13", fillcolor="#34A853", fontcolor="#FFFFFF"]; Second_Messengers [label="Intracellular\nSignaling", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CaMKIV [label="CaMKIV", fillcolor="#34A853", fontcolor="#FFFFFF"]; Erk12 [label="Erk1/2", fillcolor="#34A853", fontcolor="#FFFFFF"]; PKA [label="PKA", fillcolor="#34A853", fontcolor="#FFFFFF"]; CREB [label="CREB", fillcolor="#F1F3F4", fontcolor="#202124"]; pCREB [label="pCREB\n(Nucleus)", fillcolor="#FBBC05", fontcolor="#202124"]; Gene_Expression [label="Gene Expression", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Agonist -> GPR55; GPR55 -> G_protein; G_protein -> Second_Messengers; Second_Messengers -> CaMKIV; Second_Messengers -> Erk12; Second_Messengers -> PKA; CaMKIV -> CREB; Erk12 -> CREB; PKA -> CREB; CREB -> pCREB [label="Phosphorylation"]; pCREB -> Gene_Expression; } caption: GPR55-CREB Signaling Pathway.

Quantitative Data on GPR55 Agonist Effects

The following tables summarize quantitative data from various studies on the effects of GPR55 agonists on NFAT and CREB signaling. These tables are intended to provide a comparative overview of the potency and efficacy of different agonists.

Table 1: GPR55 Agonist-Induced NFAT Activation

| Agonist | Cell Line | Assay Type | EC50 / Concentration | Fold Induction (vs. Control) | Reference |

| L-α-lysophosphatidylinositol (LPI) | GPR55-HEK293 | NFAT-luciferase reporter | ~1 µM | Not specified | |

| AM251 | GPR55-HEK293 | NFAT-luciferase reporter | ~1 µM | Similar to LPI | |

| O-1602 | THP-1 macrophages | qRT-PCR for NFATc2 mRNA | 24h treatment | Upregulated |

Table 2: GPR55 Agonist-Induced CREB Phosphorylation

| Agonist | Cell Line | Assay Type | Concentration | Fold Induction (vs. Control) | Reference |

| L-α-lysophosphatidylinositol (LPI) | GPR55-HEK293 | Western Blot (pCREB) | 0.3-1 µM (peak) | Marked increase | |

| AM251 | GPR55-HEK293 | Western Blot (pCREB) | Not specified | ~150-175% of LPI response | |

| SR141716A | GPR55-HEK293 | Western Blot (pCREB) | Not specified | ~150-175% of LPI response | |

| O-1602 | MIN6 cells | Western Blot (pCREB) | 10 µM | Significant increase | |

| Abn-CBD | MIN6 cells | Western Blot (pCREB) | 20 µM | Significant increase |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the impact of GPR55 agonists on NFAT and CREB signaling.

NFAT Reporter Gene Assay

Objective: To quantify the activation of NFAT transcription factors following treatment with a GPR55 agonist.

Materials:

-

HEK293 cells stably expressing human GPR55 (GPR55-HEK293).

-

NFAT-luciferase reporter plasmid.

-

Control plasmid (e.g., Renilla luciferase) for normalization.

-

Lipofectamine 2000 or similar transfection reagent.

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS).

-

GPR55 agonist of interest.

-

Luciferase Assay System (e.g., Dual-Luciferase Reporter Assay System).

-

Luminometer.

Protocol:

-

Cell Seeding: Seed GPR55-HEK293 cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection: Co-transfect the cells with the NFAT-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

Incubation: Incubate the cells for 24 hours post-transfection to allow for plasmid expression.

-

Agonist Treatment: Replace the medium with serum-free DMEM and treat the cells with various concentrations of the GPR55 agonist or vehicle control.

-

Incubation: Incubate for an additional 6-8 hours.

-

Cell Lysis: Wash the cells with phosphate-buffered saline (PBS) and lyse them using the passive lysis buffer provided with the luciferase assay kit.

-

Luciferase Assay: Measure the firefly and Renilla luciferase activities in the cell lysates using a luminometer according to the manufacturer's protocol.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Calculate the fold induction of NFAT activity by dividing the normalized luciferase activity of the agonist-treated samples by that of the vehicle-treated samples.

CREB Phosphorylation Western Blot

Objective: To detect and quantify the phosphorylation of CREB at Serine 133 in response to GPR55 agonist treatment.

Materials:

-

Cells expressing GPR55 (e.g., GPR55-HEK293, MIN6 cells).

-

GPR55 agonist of interest.

-

Radioimmunoprecipitation assay (RIPA) buffer with protease and phosphatase inhibitors.

-

BCA Protein Assay Kit.

-

SDS-PAGE gels and running buffer.

-

Transfer buffer and nitrocellulose or PVDF membranes.

-

Blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST).

-

Primary antibodies: anti-phospho-CREB (Ser133) and anti-total CREB.

-

Horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Enhanced chemiluminescence (ECL) detection reagent.

-

Chemiluminescence imaging system.

Protocol:

-

Cell Treatment: Plate cells and grow to 80-90% confluency. Treat cells with the GPR55 agonist at the desired concentrations and time points.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells and collect the lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by SDS-PAGE.

-

Western Blotting: Transfer the separated proteins to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the anti-phospho-CREB primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and detect the protein bands using an ECL reagent and an imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with an anti-total CREB antibody for normalization.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-CREB signal to the total CREB signal for each sample.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for investigating the effect of a GPR55 agonist on a specific signaling pathway.

// Nodes A [label="Cell Culture\n(GPR55-expressing cells)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Transfection\n(if applicable, e.g., reporter assays)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="GPR55 Agonist\nTreatment", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Cell Lysis or\nFixation", fillcolor="#F1F3F4", fontcolor="#202124"]; E1 [label="Reporter Gene\nAssay", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; E2 [label="Western Blot", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; E3 [label="Calcium Imaging", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="Data Acquisition\nand Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="Conclusion", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges A -> B; B -> C; A -> C [style=dashed]; C -> D; D -> E1; D -> E2; C -> E3 [label="Live Cell\nAnalysis"]; E1 -> F; E2 -> F; E3 -> F; F -> G; } caption: Generalized Experimental Workflow.

References

GPR55 agonist 4 and its relation to lysophosphatidylinositol (LPI)

An In-depth Technical Guide to GPR55 Agonist 4 and its Relation to Lysophosphatidylinositol (LPI)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The G protein-coupled receptor 55 (GPR55) has emerged as a significant therapeutic target in various physiological and pathological processes. Initially considered an orphan receptor, GPR55 is now recognized as a key player in the endocannabinoid system and beyond, with lysophosphatidylinositol (LPI) identified as its primary endogenous ligand.[1][2][3][4][5] The development of synthetic ligands, such as this compound, provides crucial tools for elucidating the receptor's complex signaling and physiological functions. This guide offers a detailed technical overview of GPR55, its relationship with LPI, and the pharmacological profile of the synthetic agonist, this compound. It includes quantitative data, detailed experimental methodologies, and visual diagrams of key pathways and workflows to support advanced research and drug development efforts.

GPR55 and its Endogenous Ligand: Lysophosphatidylinositol (LPI)

GPR55 is a Class A G protein-coupled receptor that exhibits low sequence homology with the classical cannabinoid receptors, CB1 and CB2. It is widely expressed throughout the body, with notable concentrations in the brain (particularly the cerebellum, hippocampus, and striatum), adrenal glands, spleen, and gastrointestinal tract.

The de-orphanization of GPR55 led to the identification of L-α-lysophosphatidylinositol (LPI) as its most potent endogenous agonist. LPI is a lysophospholipid generated from phosphatidylinositol through the action of phospholipase A2. The LPI/GPR55 signaling axis is implicated in a multitude of biological processes, including neurotransmitter release, motor coordination, insulin secretion, and the regulation of cell proliferation and migration, making it a receptor of interest in cancer, metabolic disorders, and neurology.

Synthetic Ligand: this compound

This compound, also referred to as Compound 28, is a potent synthetic agonist developed for the GPR55 receptor. Such synthetic ligands are invaluable for probing the receptor's function due to their specificity and characterized potency, which can differ from endogenous lipids that may have broader activities. This compound has been shown to effectively stimulate GPR55-mediated signaling, such as the recruitment of β-arrestin.

Data Presentation: Quantitative Agonist Activity at GPR55

The following table summarizes the quantitative potency of this compound and various forms of the endogenous ligand, LPI, across different assays. This data highlights the comparative efficacy and the context-dependent nature of GPR55 activation.

| Ligand | Parameter | Species/Cell Line | Assay Type | Value (EC₅₀) | Reference(s) |

| This compound | EC₅₀ | Human (hGPR55) | β-arrestin Recruitment | 131 nM | |

| This compound | EC₅₀ | Rat (rGPR55) | β-arrestin Recruitment | 1.41 nM | |

| LPI (general) | pEC₅₀ | MDA-MB-231 cells | [³⁵S]GTPγS Binding | 6.47 (~340 nM) | |

| LPI (general) | pEC₅₀ | HEK-293 cells | Calcium Mobilization | 7.2 (~63 nM) | |

| 2-arachidonoyl-LPI | EC₅₀ | Not Specified | ERK Activation | 30 nM | |

| 1-stearoyl-LPI | EC₅₀ | Not Specified | ERK Activation | ~450 nM | |

| 20:4 Lyso PI | EC₅₀ | GPR55-expressing HEK293 | Cell Rounding | 10 nM |

GPR55 Signaling Pathways

Activation of GPR55 by agonists like LPI and this compound initiates a cascade of intracellular signaling events. Unlike typical cannabinoid receptors that primarily couple to Gαi/o, GPR55 predominantly signals through Gα12/13 proteins. This engagement leads to the activation of the small GTPase RhoA.

Downstream of RhoA, GPR55 activation stimulates phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP₃) and subsequent release of calcium (Ca²⁺) from intracellular stores. This rise in intracellular calcium, often observed as sustained oscillations, triggers the activation of various transcription factors, including the Nuclear Factor of Activated T-cells (NFAT) and cAMP response element-binding protein (CREB). Furthermore, GPR55 stimulation activates the extracellular signal-regulated kinase (ERK) mitogen-activated protein kinase (MAPK) pathway. Another key consequence of agonist binding is the recruitment of β-arrestin to the receptor, a process involved in receptor desensitization and internalization, as well as G protein-independent signaling.

Experimental Protocols

Characterization of GPR55 agonists involves a suite of functional assays. Below are detailed methodologies for three key experiments.

β-Arrestin Recruitment Assay

This assay quantifies the recruitment of β-arrestin to the activated GPR55 receptor, a critical step in receptor desensitization and signaling. Technologies like DiscoverX's PathHunter® utilize enzyme fragment complementation (EFC) for detection.

Methodology:

-

Cell Culture: Genetically engineered cells co-expressing a GPR55-ProLink™ (PK) fusion protein and a β-arrestin-Enzyme Acceptor (EA) fusion protein are cultured in appropriate medium.

-

Plating: Cells are harvested and seeded into 384-well white, solid-bottom assay plates and incubated overnight to allow for attachment.

-

Compound Addition: Test compounds (e.g., this compound) are serially diluted and added to the cells. A known agonist like LPI is used as a positive control.

-

Incubation: The plates are incubated for 90-180 minutes at 37°C to allow for receptor activation and β-arrestin recruitment, which facilitates the complementation of the β-galactosidase enzyme fragments.

-

Signal Detection: A detection reagent containing the chemiluminescent substrate is added to each well.

-

Measurement: After a 60-minute incubation at room temperature, the chemiluminescent signal is measured using a plate reader. The signal intensity is directly proportional to the extent of β-arrestin recruitment.

Intracellular Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following GPR55 activation. It is a widely used method for screening GPCRs that couple to Gαq or, as in the case of GPR55, pathways that converge on calcium release.

Methodology:

-

Cell Culture: HEK293 cells stably or transiently expressing GPR55 are cultured to an appropriate confluency.

-

Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom microplates and incubated to form a monolayer.

-

Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological salt solution for 30-60 minutes at 37°C.

-

Washing: Cells are washed with the salt solution to remove any extracellular dye.

-

Measurement: The assay plate is placed in a fluorescence plate reader (e.g., FLIPR, FlexStation). A baseline fluorescence reading is taken.

-

Ligand Addition: The instrument adds the test ligands at various concentrations to the wells.

-

Signal Monitoring: The change in fluorescence intensity is monitored in real-time. An increase in fluorescence corresponds to a rise in intracellular calcium. Data is typically normalized to the baseline and expressed as a percentage of the maximal response to a control agonist.

[³⁵S]GTPγS Binding Assay

This is a functional assay that directly measures the activation of G proteins by a GPCR. It quantifies the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit upon agonist-induced receptor stimulation.

Methodology:

-

Membrane Preparation: Cell membranes are prepared from cells overexpressing GPR55. Cells are homogenized in a lysis buffer and centrifuged to pellet the membranes, which are then resuspended and stored at -80°C.

-

Assay Setup: In an assay buffer containing GDP, MgCl₂, and NaCl, the cell membranes are incubated with varying concentrations of the test agonist.

-

Initiation of Reaction: The reaction is initiated by the addition of [³⁵S]GTPγS.

-

Incubation: The mixture is incubated, typically for 60-120 minutes at 30°C, to allow for the exchange of GDP for [³⁵S]GTPγS on activated G proteins.

-

Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber filter mats using a cell harvester. This separates the membrane-bound [³⁵S]GTPγS from the unbound nucleotide.

-

Quantification: The radioactivity retained on the filters is quantified using a scintillation counter. Agonist stimulation results in a concentration-dependent increase in [³⁵S]GTPγS binding.

Conclusion

GPR55 represents a compelling pharmacological target, with its endogenous ligand LPI and synthetic tools like this compound paving the way for deeper investigation. The receptor's unique Gα12/13-RhoA signaling pathway, distinct from classical cannabinoid receptors, underlies its involvement in diverse physiological functions. The experimental protocols detailed herein—β-arrestin recruitment, calcium mobilization, and GTPγS binding—form the foundation for characterizing novel GPR55 ligands. A thorough understanding of these methodologies and the quantitative data they generate is essential for drug development professionals and researchers aiming to modulate GPR55 for therapeutic benefit in areas such as oncology, pain management, and metabolic disease.

References

- 1. The GPR55 ligand L-alpha-lysophosphatidylinositol promotes RhoA-dependent Ca2+ signaling and NFAT activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. GPR55 ligands promote receptor coupling to multiple signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. GPR55, a Lysophosphatidylinositol Receptor with Cannabinoid Sensi...: Ingenta Connect [ingentaconnect.com]

- 5. GPR55, a lysophosphatidylinositol receptor with cannabinoid sensitivity? - PubMed [pubmed.ncbi.nlm.nih.gov]

Endogenous ligands of GPR55 versus GPR55 agonist 4

An In-depth Technical Guide to Endogenous and Synthetic Ligands of GPR55

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

G protein-coupled receptor 55 (GPR55) is a unique, atypical cannabinoid receptor implicated in a multitude of physiological processes, including pain sensation, inflammation, and bone density regulation.[1][2] Its complex pharmacology, characterized by a diverse range of activating ligands and signaling pathways, makes it a compelling target for therapeutic intervention.[3][4] This document provides a detailed comparison between the established endogenous ligands of GPR55 and the synthetic agonist, GPR55 agonist 4. It outlines the signaling cascades, presents quantitative binding and functional data, and details the experimental protocols crucial for GPR55 research.

GPR55 Ligands: A Comparative Overview

The pharmacology of GPR55 is noted for its complexity and the assay-dependent nature of ligand activity.[1] While several endogenous lipids have been proposed as agonists, their classification is often debated. In contrast, synthetic agonists like this compound have been developed for more specific receptor investigation.

Endogenous Ligands

Lysophosphatidylinositol (LPI) is widely considered the most likely endogenous ligand for GPR55, with 2-arachidonoyl-LPI (2-LPI) demonstrating particularly high activity. Other endocannabinoids and related lipid molecules, such as 2-Arachidonoylglycerol (2-AG), Palmitoylethanolamide (PEA), Oleoylethanolamide (OEA), and Anandamide (AEA), have also been suggested as GPR55 agonists, though their effects are inconsistent across different experimental systems. This variability may be attributed to biased agonism, where different ligands stabilize distinct receptor conformations, leading to the activation of specific downstream signaling pathways.

Synthetic Agonist: this compound

This compound (also known as Compound 28) is a synthetic compound identified as a potent GPR55 agonist. It demonstrates high potency in inducing β-arrestin recruitment to the human GPR55 receptor, serving as a valuable tool for studying this specific signaling axis.

Quantitative Ligand Activity at GPR55

The potency and efficacy of GPR55 ligands are highly dependent on the assay employed. The following tables summarize key quantitative data for prominent endogenous ligands and this compound.

Table 1: Potency of Endogenous GPR55 Ligands

| Ligand | Assay Type | Species/Cell Line | Potency (EC₅₀ / pEC₅₀) | Reference |

|---|---|---|---|---|

| L-α-lysophosphatidylinositol (LPI) | GTPγS Binding | MDA-MB-231 cells | pEC₅₀: 6.47 | |

| L-α-lysophosphatidylinositol (LPI) | Ca²⁺ Mobilization | HEK293 cells | pEC₅₀: 7.2 | |

| 20:4 Lyso PI (2-arachidonoyl LPI) | Cell Rounding | GPR55-HEK293 cells | EC₅₀: 10 nM | |

| 2-Arachidonoylglycerol (2-AG) | GPR55 Activation | Recombinant | EC₅₀: 3 nM | |

| 2-Arachidonoylglycerol (2-AG) | CB₁ Activation | Recombinant | EC₅₀: 519 nM | |

| Palmitoylethanolamide (PEA) | GTPγS Binding | Recombinant | EC₅₀: 4 nM | |

| Anandamide (AEA) | GTPγS Binding | GPR55-HEK293 cells | EC₅₀: 18 nM |

| Oleoylethanolamide (OEA) | GTPγS Binding | Recombinant | EC₅₀: 440 nM | |

Table 2: Potency of this compound

| Ligand | Assay Type | Species | Potency (EC₅₀) | Reference |

|---|---|---|---|---|

| This compound | β-arrestin Recruitment | Human (hGPR55) | 131 nM |

| this compound | β-arrestin Recruitment | Rat (rGPR55) | 1.41 nM | |

GPR55 Signaling Pathways

Activation of GPR55 initiates a complex network of intracellular signaling events, distinct from classical cannabinoid receptors CB₁ and CB₂. The receptor primarily couples to G-proteins Gαq, Gα₁₂, and Gα₁₃.

-

Gα₁₂/₁₃ Pathway : This coupling leads to the activation of the small GTPase RhoA. Activated RhoA, in turn, stimulates Rho-associated kinase (ROCK), resulting in cytoskeletal rearrangements, such as stress fiber formation.

-

Gαq Pathway : GPR55 activation also engages Gαq, which stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium (Ca²⁺) from intracellular stores, a hallmark of GPR55 activation.

-

Downstream Effectors : The signaling cascade further propagates to activate mitogen-activated protein kinases (MAPK), specifically the extracellular signal-regulated kinases 1 and 2 (ERK1/2). This can lead to the activation of several transcription factors, including nuclear factor of activated T-cells (NFAT), nuclear factor-kappa B (NF-κB), and cAMP response element-binding protein (CREB), thereby modulating gene expression.

Caption: GPR55 canonical signaling pathways.

Experimental Protocols & Workflows

Characterizing the interaction of ligands with GPR55 requires specific biochemical and cell-based assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assay

This assay measures the affinity (Ki) of a test compound by assessing its ability to compete with a radiolabeled ligand for binding to the receptor.

Methodology:

-

Membrane Preparation: Membranes from cells stably expressing GPR55 (e.g., CHO or HEK293 cells) are prepared by homogenization in a lysis buffer followed by centrifugation to pellet the membranes. The final pellet is resuspended in an assay binding buffer.

-

Assay Setup: The assay is performed in 96-well plates. To each well, add cell membranes (e.g., 25 µg protein), a fixed concentration of a suitable radioligand (e.g., 1 nM [³H]CP55,940), and varying concentrations of the unlabeled test compound.

-

Incubation: Plates are incubated, typically for 60-90 minutes at 30°C, to allow the binding to reach equilibrium.

-

Separation: Receptor-bound radioligand is separated from the free radioligand via rapid vacuum filtration through glass fiber filters (e.g., GF/C filters presoaked in PEI).

-

Detection: The filters are washed with ice-cold buffer, dried, and the trapped radioactivity is quantified using a scintillation counter.

-

Data Analysis: Non-specific binding is subtracted, and the data are fitted using non-linear regression. The IC₅₀ value is determined and then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Caption: Workflow for a competitive radioligand binding assay.

Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium concentration following receptor activation by an agonist.

Methodology:

-

Cell Preparation: GPR55-expressing HEK293 cells are plated in 96-well plates.

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a suitable buffer (e.g., HBSS) for approximately 30-60 minutes at 37°C.

-

Agonist Addition: The plate is placed in a fluorometric imaging plate reader (FLIPR) or a fluorescence microplate reader. Baseline fluorescence is recorded before the automated addition of the agonist at various concentrations.

-

Fluorescence Measurement: Changes in fluorescence intensity, corresponding to changes in intracellular calcium levels, are monitored in real-time immediately after agonist addition.

-

Data Analysis: The peak fluorescence response is measured and plotted against the agonist concentration to generate a dose-response curve and calculate the EC₅₀ value.

Caption: Workflow for a calcium mobilization assay.

ERK1/2 Phosphorylation Assay (Western Blot)

This assay quantifies the activation of the ERK1/2 signaling pathway by measuring the levels of phosphorylated ERK (p-ERK).

Methodology:

-

Cell Culture and Starvation: GPR55-expressing cells (e.g., U2OS or HEK293) are grown to sub-confluence and then serum-starved overnight to reduce basal ERK activation.

-

Ligand Treatment: Cells are treated with the GPR55 agonist for a specific time course (e.g., 5-30 minutes). For antagonist studies, cells are pre-incubated with the antagonist for ~30 minutes before agonist addition.

-

Cell Lysis: Following treatment, cells are washed and lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

-

Protein Quantification: The protein concentration of the lysates is determined using a standard method (e.g., BCA assay).

-

SDS-PAGE and Western Blot: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for phosphorylated ERK1/2 (p-ERK). Subsequently, it is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The membrane is also probed with an antibody for total ERK1/2 as a loading control.

-

Detection and Analysis: The signal is detected using an enhanced chemiluminescence (ECL) substrate. The band intensities are quantified, and the ratio of p-ERK to total ERK is calculated to determine the level of activation.

Caption: Workflow for an ERK1/2 phosphorylation Western blot.

Conclusion

The distinction between endogenous and synthetic ligands for GPR55 is critical for advancing our understanding of this receptor. Endogenous ligands like LPI reveal the physiological context of GPR55 signaling, although their promiscuity and the assay-dependent nature of their activity present challenges. Synthetic agonists, such as this compound, offer higher specificity for particular signaling endpoints like β-arrestin recruitment, providing precise tools for dissecting the complex GPR55 signalosome. A comprehensive approach, utilizing a variety of ligands and functional assays as detailed in this guide, is essential for elucidating the therapeutic potential of targeting GPR55 in disease.

References

Exploring the effects of GPR55 agonist 4 in neuroscience research

An In-depth Technical Guide to the Effects of GPR55 Agonists in Neuroscience Research

Audience: Researchers, scientists, and drug development professionals.

Introduction: GPR55, An Enigmatic Receptor in Neuroscience

The G protein-coupled receptor 55 (GPR55) is a compelling target in neuroscience research, though it remains a receptor with an enigmatic classification. Initially identified as an orphan receptor, it has been proposed as a novel cannabinoid receptor due to its activation by various plant-derived, synthetic, and endogenous cannabinoids.[1] However, its low sequence homology to the classical cannabinoid receptors CB1 and CB2, coupled with a distinct signaling profile, complicates this classification.[2] GPR55 is widely expressed in the central nervous system (CNS), including key areas like the hippocampus, striatum, frontal cortex, and cerebellum, as well as on neural stem cells (NSCs) and microglia.[3][4][5]

Activation of GPR55 triggers a variety of downstream effects, implicating it in fundamental neural processes. These include the modulation of synaptic transmission, regulation of neurogenesis, control of neuroinflammation, and processing of pain signals. Its unique pharmacology and diverse physiological roles make GPR55 and its agonists promising subjects of investigation for novel therapeutic strategies targeting a range of neurological and psychiatric disorders. This guide provides a technical overview of the signaling mechanisms, physiological effects, and experimental investigation of GPR55 agonists in neuroscience.

GPR55 Signaling Pathways

Unlike CB1 and CB2 receptors, which primarily couple to Gi/o proteins to inhibit adenylyl cyclase, GPR55 activation initiates distinct excitatory signaling cascades. Upon agonist binding, GPR55 predominantly couples to Gαq, Gα12, and Gα13 proteins. This engagement leads to the activation of downstream effectors including phospholipase C (PLC) and the small GTPase RhoA.

Activation of the Gαq/PLC pathway results in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 subsequently binds to its receptors on the endoplasmic reticulum, triggering the release of calcium (Ca2+) from intracellular stores. The Gα12/13-RhoA pathway is also crucial, contributing to Ca2+ signaling and cytoskeletal rearrangements. These signaling events can further influence the activation of transcription factors like NFAT (nuclear factor of activated T-cells) and MAP kinases such as ERK1/2, ultimately modulating gene expression related to cell proliferation, differentiation, and immune responses.

References

- 1. GPR55: a new member of the cannabinoid receptor clan? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. GPR55 is a cannabinoid receptor that increases intracellular calcium and inhibits M current - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Activation of GPR55 induces neuroprotection of hippocampal neurogenesis and immune responses of neural stem cells following chronic, systemic inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Advances in the Physiology of GPR55 in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

GPR55 Agonists as Tools for Studying Inflammatory Pain: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the use of G-protein coupled receptor 55 (GPR55) agonists as chemical probes to investigate inflammatory pain. It covers the complex signaling pathways, presents quantitative data from key studies, details experimental protocols, and offers a logical workflow for future research.

A Note on Nomenclature: The term "GPR55 agonist 4" does not refer to a standardized compound in scientific literature. This guide will, therefore, focus on well-characterized, representative GPR55 agonists such as O-1602, L-α-lysophosphatidylinositol (LPI), and CID16020046 to illustrate the principles and methodologies. It is crucial to note that the pharmacology of GPR55 is complex, with some compounds exhibiting conflicting activities across different studies.

Introduction: GPR55 - A Controversial Target in Pain and Inflammation

G protein-coupled receptor 55 (GPR55) is an orphan receptor that has garnered significant attention as a potential therapeutic target for a variety of conditions, including inflammatory and neuropathic pain.[1] Its pharmacology is distinct from the classical cannabinoid receptors (CB1 and CB2), though it can be modulated by certain cannabinoid ligands.[2] The role of GPR55 in nociception is a subject of ongoing debate, with evidence suggesting both pro- and anti-nociceptive functions.[3][4] This complexity makes selective agonists invaluable tools for dissecting the receptor's precise role in the pathophysiology of inflammatory pain.

GPR55 Signaling Pathways

Activation of GPR55 by an agonist initiates a cascade of intracellular events distinct from CB1/CB2 receptors. The primary signaling pathway involves the coupling to Gαq and Gα12/13 proteins.[5] This leads to the activation of RhoA kinase and phospholipase C (PLC). PLC, in turn, catalyzes the production of inositol 1,4,5-trisphosphate (IP3), which triggers the release of calcium (Ca2+) from intracellular stores, a hallmark of GPR55 activation. Downstream of these events, GPR55 activation can also lead to the phosphorylation of the extracellular signal-regulated kinase (ERK), a key protein in pain signaling.

Data Presentation: The Dichotomy of GPR55 Agonist Effects

The literature presents conflicting evidence regarding the effect of GPR55 agonists on inflammatory and neuropathic pain. This highlights the necessity of using well-characterized tools and robust experimental models.

Table 1: Effects of GPR55 Agonists in Neuropathic Pain Models

| Compound | Model | Species | Dose/Route | Measured Outcome | Result | Reference |

|---|---|---|---|---|---|---|

| CID16020046 | Chronic Constriction Injury (CCI) | Rat | 20 mg/kg / i.p. | Paw Withdrawal Threshold (PWT) | Increased (Analgesic Effect) | ,, |

| Chronic Constriction Injury (CCI) | Rat | 20 mg/kg / i.p. | Paw Withdrawal Latency (PWL) | Increased (Analgesic Effect) | ,, | |

| Chronic Constriction Injury (CCI) | Rat | 20 mg/kg / i.p. | Spinal Inflammatory Cytokines | Decreased (Anti-inflammatory) | , |

| O-1602 | Spinal Nerve Ligation (L5/L6) | Rat | 30-300 µg / i.t. | Reversal of Antagonist Effect | Prevented anti-allodynic effect of CID16020046 (Pro-nociceptive) | |

Experimental Protocols

Detailed methodologies are critical for reproducing and interpreting findings in GPR55 research. Below are protocols for key in vivo and in vitro assays.

In Vivo Model: Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain

This model induces a persistent, localized inflammation characterized by thermal hyperalgesia, mechanical allodynia, and edema.

Objective: To induce a state of chronic inflammatory pain in the rodent hind paw.

Materials:

-

Complete Freund's Adjuvant (CFA)

-

Sterile saline (0.9%)

-

Microsyringe (e.g., 100 µL) with a 30-gauge needle

-

Rodents (rats or mice)

Procedure:

-

Animal Habituation: Acclimatize animals to the housing and handling conditions for at least one week prior to the experiment.

-

Preparation of CFA: Vigorously vortex the CFA vial to create a uniform emulsion. For some protocols, CFA is diluted 1:1 with sterile saline.

-

Injection: Briefly restrain the animal. Inject 20-50 µL (for mice) or 100 µL (for rats) of the CFA emulsion subcutaneously into the plantar surface of the hind paw.

-

Post-Injection Monitoring: Return the animal to its home cage and monitor for signs of distress. The peak inflammatory response and pain hypersensitivity typically develop within 1-3 days and can last for several weeks.

-

Control Group: Inject a separate cohort of animals with an equal volume of sterile saline.

Behavioral Assay: Mechanical Allodynia (von Frey Test)

This test measures the paw withdrawal threshold in response to a mechanical stimulus, a key indicator of pain hypersensitivity.

Objective: To quantify mechanical sensitivity in the rodent hind paw.

Materials:

-

von Frey filaments (calibrated set of varying forces) or an electronic von Frey apparatus.

-

Testing chambers with a wire mesh floor that allows access to the paws.

Procedure:

-

Acclimatization: Place the animal in the testing chamber and allow it to acclimate for at least 30 minutes until exploratory behavior ceases.

-

Filament Application (Manual "Up-Down Method"):

-

Start with a mid-range filament (e.g., 2.0 g for rats).

-

Apply the filament perpendicularly to the plantar surface of the paw until it just begins to buckle. Hold for 3-5 seconds.

-

A positive response is a sharp withdrawal, flinching, or licking of the paw.

-

If there is a positive response, the next filament tested is of a lower force. If there is no response, the next is of a higher force.

-

The pattern of responses is used to calculate the 50% withdrawal threshold using the method described by Chaplan et al. (1994).

-

-

Measurement (Electronic von Frey):

-

Position the probe tip beneath the plantar surface of the paw.

-

Apply a gradually increasing force until the animal withdraws its paw.

-

The device automatically records the force (in grams) at which withdrawal occurred. This is the Paw Withdrawal Threshold (PWT).

-

-

Data Collection: Repeat the measurement several times on each paw with a few minutes interval between stimuli. Baseline measurements should be taken before CFA injection and at set time points after injection and drug administration.

In Vitro Assay: GPR55-Mediated Calcium Mobilization

This assay directly measures a key event in GPR55 signaling: the release of intracellular calcium upon agonist binding.

Objective: To determine if a test compound activates GPR55 by measuring changes in intracellular calcium concentration ([Ca2+]i).

Materials:

-

HEK293 cells stably or transiently expressing human GPR55 (hGPR55-HEK293).

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

-

Fluorescence plate reader (e.g., FLIPR) or fluorescence microscope.

-

Test agonists and reference compounds (e.g., LPI).

Procedure:

-

Cell Plating: Seed hGPR55-HEK293 cells onto black-walled, clear-bottom 96-well or 384-well plates and culture overnight.

-

Dye Loading: Wash the cells with a buffer (e.g., Hanks' Balanced Salt Solution). Incubate the cells with the calcium-sensitive dye for 30-60 minutes at 37°C, allowing the dye to enter the cells.

-

Baseline Measurement: Wash the cells to remove excess dye. Measure the baseline fluorescence for a short period before adding the compound.

-

Compound Addition: Using the plate reader's integrated fluidics, add the GPR55 agonist at various concentrations to the wells.

-

Signal Detection: Immediately begin recording the fluorescence intensity over time. Agonist activation of GPR55 will trigger Ca2+ release, causing a rapid increase in fluorescence.

-

Data Analysis: The change in fluorescence (peak minus baseline) is plotted against the agonist concentration to generate a dose-response curve and calculate the EC50 value.

In Vitro Assay: ERK1/2 Phosphorylation (p-ERK)

This assay measures a downstream signaling event to confirm GPR55 activation and can be used to characterize agonist and antagonist activity.

Objective: To quantify the phosphorylation of ERK1/2 in response to GPR55 agonist stimulation.

Materials:

-

Cells expressing GPR55 (e.g., hGPR55-HEK293).

-

Test agonists and antagonists.

-

Lysis buffer.

-

p-ERK detection kit (e.g., ELISA, AlphaScreen, or In-Cell Western).

-

Plate reader compatible with the chosen detection method.

Procedure:

-

Cell Stimulation (Agonist Mode):

-

Plate and culture cells as for the calcium assay.

-

Starve cells of serum for several hours to reduce basal p-ERK levels.

-

Add the GPR55 agonist at various concentrations and incubate for a predetermined time (e.g., 5-30 minutes) at 37°C.

-

-

Cell Stimulation (Antagonist Mode):

-

Pre-incubate the serum-starved cells with the test antagonist for 1-2 hours.

-

Add a known GPR55 agonist (e.g., LPI) at its EC80 concentration and incubate for the predetermined time.

-

-

Cell Lysis: Remove the medium and add ice-cold lysis buffer to each well to stop the reaction and extract cellular proteins.

-

p-ERK Detection:

-

Transfer the cell lysates to the assay plate of the detection kit.

-

Follow the manufacturer's protocol for the addition of capture/detection antibodies and substrate.

-

-

Data Analysis: Read the plate to quantify the p-ERK signal. For agonist mode, plot the signal versus concentration to determine EC50. For antagonist mode, plot the inhibition of the agonist response versus antagonist concentration to determine the IC50.

Experimental and Logical Workflow

A systematic approach is essential when evaluating a novel GPR55 agonist as a potential modulator of inflammatory pain. The workflow should progress from in vitro validation to in vivo efficacy testing.

Conclusion and Future Directions

The study of GPR55 in inflammatory pain is a dynamic and challenging field. The conflicting data underscore the need for highly selective and well-characterized agonist and antagonist tool compounds. Researchers should be aware of potential off-target effects and the complex, context-dependent nature of GPR55 signaling. Future work employing a combination of the robust in vivo and in vitro protocols outlined in this guide will be essential to definitively elucidate the therapeutic potential of targeting GPR55 for the treatment of inflammatory pain.

References

- 1. Hind paw mechanical allodynia (von Frey filaments) [pspp.ninds.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Activation of GPR55 alleviates neuropathic pain and chronic inflammation | Semantic Scholar [semanticscholar.org]

- 4. mdpi.com [mdpi.com]